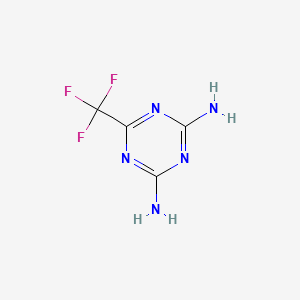

![molecular formula C6H12O2 B3193334 [(2R)-oxan-2-yl]methanol CAS No. 70766-06-2](/img/structure/B3193334.png)

[(2R)-oxan-2-yl]methanol

説明

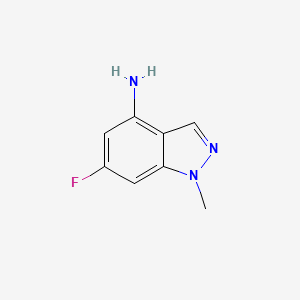

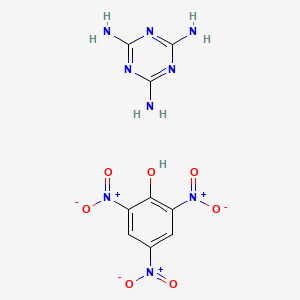

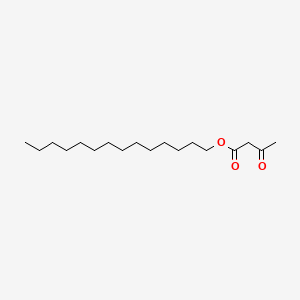

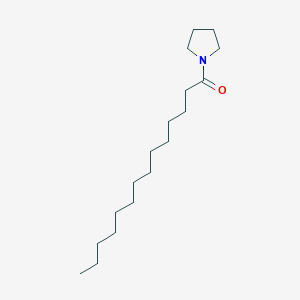

“[(2R)-oxan-2-yl]methanol” is a chemical compound with the CAS Number: 70766-06-2 and a molecular weight of 116.16 . It is also known by its IUPAC name, ®- (tetrahydro-2H-pyran-2-yl)methanol .

Synthesis Analysis

While specific synthesis methods for “[(2R)-oxan-2-yl]methanol” were not found, methanol synthesis from CO2 and H2 has been studied extensively . This process combines electrolysis of water using solar energy with CO2 . The methanol yield is most sensitive to temperature, pressure, CO2/CO, and H2/(CO + CO2) molar ratios .

Molecular Structure Analysis

The molecular formula of “[(2R)-oxan-2-yl]methanol” is C6H12O2 . The InChI code is 1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2/t6-/m1/s1 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “[(2R)-oxan-2-yl]methanol” include a molecular weight of 116.16 g/mol . More specific properties such as boiling point, melting point, and solubility were not found in the retrieved sources.

科学的研究の応用

Organic Synthesis and Catalysis

[(2R)-oxan-2-yl]methanol, due to its structural properties, is involved in several organic synthesis reactions. For instance, it can participate in the aza-Piancatelli rearrangement, where furan-2-yl(phenyl)methanol derivatives are transformed into corresponding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives in the presence of catalysts like In(OTf)3. This process highlights the compound's utility in synthesizing heterocyclic compounds, which are significant in pharmaceuticals and agrochemicals (Reddy, et al., 2012).

Environmental Monitoring and Sensor Technology

[(2R)-oxan-2-yl]methanol's derivatives, due to their selective reactivity, find applications in environmental monitoring, particularly in the detection of toxic substances like methanol. Methanol's high toxicity and difficulty in differentiation from ethanol make the development of sensitive and selective sensors crucial. A study by Ishihara et al. (2013) demonstrates the use of a composite film prepared from oxoporphyrinogen (OxP) and a layered double hydroxide (LDH) that undergoes a visible color change when exposed to methanol. This property is leveraged to create sensors that can differentiate methanol from ethanol, providing a tool for environmental monitoring and ensuring safety in industrial and consumer products (Ishihara, et al., 2013).

Advanced Materials and Catalysis

In the realm of advanced materials, [(2R)-oxan-2-yl]methanol derivatives can be instrumental in the development of novel catalysts and materials with unique properties. For example, Desai et al. (2006) explore the use of peroxide-based oxidants in the Pd(OAc)2-catalyzed acetoxylation and etherification of arene and alkane C-H bonds, where oxone in acetic acid and/or methanol proves particularly effective. This research highlights the compound's potential in facilitating environmentally benign oxidation reactions, contributing to the development of greener chemical processes (Desai, Malik, & Sanford, 2006).

将来の方向性

特性

IUPAC Name |

[(2R)-oxan-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTONRWJLXYJBD-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCO[C@H](C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R)-oxan-2-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。